4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ringThe pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry, while the piperidine ring is a common motif in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the pyrazole ring, followed by a nucleophilic substitution reaction to introduce the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole or piperidine rings, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine
- 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperazine
- 4-(1,3-Diethyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydropyridine .
Uniqueness
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
442876-37-1 |
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Molecular Formula |
C12H21N3 |
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(2,5-diethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-3-11-9-12(15(4-2)14-11)10-5-7-13-8-6-10/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
HYJVJXPJFCUEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C2CCNCC2)CC |
Origin of Product |
United States |
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